6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride
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Overview
Description
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride is a chemical compound with the molecular formula C9H14F3NO·HCl. It is characterized by the presence of a spirocyclic structure, which includes a trifluoromethyl group and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable spirocyclic precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group may participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol
- 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride
Uniqueness
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride is unique due to its specific spirocyclic structure and the presence of both trifluoromethyl and amino groups.
Properties
Molecular Formula |
C8H13ClF3NO |
---|---|
Molecular Weight |
231.64 g/mol |
IUPAC Name |
6-amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-6(4-7)1-5(12)2-6;/h5,13H,1-4,12H2;1H |
InChI Key |
HXKBXRMUOBAVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(C(F)(F)F)O)N.Cl |
Origin of Product |
United States |
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